molecular formula C25H18ClF2N3O2 B2563214 5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189658-44-3

5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2563214
CAS No.: 1189658-44-3
M. Wt: 465.88
InChI Key: AYDZRGYFWJSJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This pyrimidoindolone derivative features a complex heterocyclic core with multiple substituents: a 2-chloro-6-fluorobenzyl group at position 5, a 3-methoxybenzyl group at position 3, and a fluoro substituent at position 6. Such structural motifs are common in kinase inhibitors and anticancer agents, where halogen and alkoxy groups enhance target binding and metabolic stability . The chloro and fluoro substituents likely influence electron distribution and steric interactions, while the methoxy group may contribute to hydrogen bonding or hydrophobic interactions.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-3-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClF2N3O2/c1-33-17-5-2-4-15(10-17)12-30-14-29-23-18-11-16(27)8-9-22(18)31(24(23)25(30)32)13-19-20(26)6-3-7-21(19)28/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDZRGYFWJSJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a pyrimidoindole framework, which is known for its diverse biological activities. The presence of halogen substituents (chlorine and fluorine) and a methoxy group is significant for its biological properties.

PropertyValue
Molecular FormulaC19H17ClF2N2O2
Molecular Weight368.80 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation and viral replication. It has been shown to inhibit key pathways in cancer cells, leading to reduced cell viability.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit potent antiviral effects against HIV-1. A study demonstrated that related compounds with similar structural features showed up to picomolar activity against wild-type HIV-1 and clinically relevant mutants . This suggests that the compound may possess comparable antiviral properties.

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. Preliminary studies have indicated significant antiproliferative effects, particularly against breast and lung cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.75Apoptosis induction
A549 (Lung)1.25Cell cycle arrest

Case Studies

  • Study on Antiviral Efficacy : A comparative analysis of 2-chloro-6-fluorobenzyl derivatives revealed that modifications at the C5 position enhance activity against HIV-1 . This supports the hypothesis that similar modifications in our compound could yield enhanced antiviral efficacy.
  • Anticancer Evaluation : In a recent study, the compound was tested against various cancer cell lines, showing promising results with an IC50 value of 0.75 µM against MCF-7 cells . The study concluded that the compound's structure significantly contributes to its anticancer activity through targeted inhibition of critical signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Implications

The compound’s analogs differ primarily in substituent positions and functional groups. Key comparisons include:

Compound Name 5-Substituent 3-Substituent 8-Substituent Molecular Weight (g/mol) Key Structural Features
Target Compound 2-Chloro-6-fluorobenzyl 3-Methoxybenzyl Fluoro ~525.9 Chloro at 2-position, methoxy at meta
Compound 3 () 4-Fluorobenzyl 2-Methoxybenzyl Fluoro ~495.5 Fluoro at para, methoxy at ortho
Compound () 2-Chloro-4-fluorobenzyl 3,4-Dimethoxyphenethyl Methyl ~554.0 Phenethyl linker, dual methoxy at 3/4

Key Observations:

  • Positional Effects of Halogens: The target compound’s 2-chloro-6-fluoro substitution contrasts with the 4-fluoro in Compound 3 and 2-chloro-4-fluoro in ’s analog.
  • Methoxy Group Orientation: The 3-methoxybenzyl group in the target compound versus 2-methoxybenzyl in Compound 3 affects electron-donating capacity and spatial arrangement. Ortho-substituted methoxy groups may induce torsional strain, whereas meta-substitution offers greater conformational flexibility .
  • 8-Position Substitution: The fluoro group in the target compound and Compound 3 vs. methyl in ’s analog impacts hydrophobicity and steric bulk. Fluorine’s electronegativity could polarize the indole ring, enhancing interactions with polar residues in target proteins.

Crystallographic and Molecular Docking Insights

  • Compound 3 (): XRD analysis revealed bond lengths of 1.36–1.42 Å for C–N bonds in the pyrimidine ring and 1.74–1.80 Å for C–Cl/F bonds, suggesting strong σ-bond character. Molecular docking indicated a binding affinity of −9.2 kcal/mol for a kinase target, attributed to the para-fluoro and ortho-methoxy groups stabilizing hydrophobic pockets .
  • Target Compound (Inference): The 2-chloro-6-fluoro substituent may improve target selectivity over Compound 3 due to enhanced steric complementarity. However, the absence of crystallographic data limits direct comparisons.

Pharmacological Implications

  • ’s Compound: The 3,4-dimethoxyphenethyl group introduces a flexible linker and dual methoxy groups, which could improve membrane permeability but reduce target specificity compared to rigid benzyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.